N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group and a 3,4,5-triethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its bioactivity, while the 3,5-dimethylphenyl and triethoxybenzamide groups may enhance solubility, target specificity, and pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-15(4)9-16(5)11-18/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXLNBTMFQREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological mechanisms, synthesis pathways, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 378.51 g/mol. Key structural features include:
- Amide Group : Facilitates hydrogen bonding and enhances solubility.
- Thiadiazole Ring : Known for various pharmacological properties including antimicrobial and antitumor activities.
- Thioether Linkage : Influences reactivity and interaction with biological targets.
Research indicates that this compound may modulate critical biochemical pathways, particularly the PI3K/AKT/mTOR pathway , which plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of these pathways can lead to altered cellular responses such as apoptosis or inhibited proliferation.
Antimicrobial Activity
Several studies have reported on the antimicrobial potential of thiadiazole derivatives. For example:
- In vitro Studies : Compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have exhibited notable effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
Antitumor Activity
The compound's structural motifs suggest potential antitumor properties. Research on similar compounds has demonstrated:
- In vitro Antitumor Activity : Thiadiazole derivatives have been shown to inhibit cancer cell lines effectively. For instance, certain derivatives demonstrated IC50 values significantly lower than that of cisplatin in breast cancer cell lines .
Research Findings and Case Studies
A selection of relevant studies highlights the biological activity of thiadiazole derivatives:
Comparison with Similar Compounds
Core Thiadiazole Modifications
Key Analogues: 1. N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) (): - Structural Differences: - Trichloroethyl and acetamide substituents vs. triethoxybenzamide and 3,5-dimethylphenyl groups in the target compound. - Lack of thioether linkage in 4.1. - Synthesis: High-yield (97.4%) cyclization in concentrated sulfuric acid, contrasting with the target compound’s likely multi-step synthesis involving thioether formation. - Physicochemical Properties: Chlorine atoms in 4.1 increase molecular weight (MW: ~383.69 g/mol) and may reduce solubility compared to the target’s triethoxy groups .
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ():
- Structural Differences :
Substitution Patterns and Bioactivity
- Triethoxybenzamide vs. Acetamide : The target’s triethoxy groups likely improve membrane permeability compared to 4.1’s hydrophobic trichloroethyl group.
- 3,5-Dimethylphenyl Placement : In , this group contributes to planarity and bioactivity; its positioning in the target compound may alter binding interactions .
Spectral and Crystallographic Comparisons
- The target’s thioether and triethoxy groups may introduce unique IR peaks (e.g., C–O stretching at ~1250 cm⁻¹) and downfield shifts in NMR for aromatic protons.
Q & A
Q. How to address low reproducibility in cyclization reactions?
- Stoichiometric Precision : Maintain exact molar ratios (e.g., 1:1 for hydrazinecarboxamide:isothiocyanate) to avoid side reactions .
- Moisture Control : Anhydrous DMF and inert gas purging prevent hydrolysis of thioamide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
